molecular formula C8H10N2O B1608029 N-(1-pyridin-4-ylethyl)formamide CAS No. 20877-38-7

N-(1-pyridin-4-ylethyl)formamide

Cat. No. B1608029
Key on ui cas rn: 20877-38-7
M. Wt: 150.18 g/mol
InChI Key: OEJSQNUOOVMQGH-UHFFFAOYSA-N
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Patent
US06953857B2

Procedure details

N-(1-Piperidin-4-yl-ethyl)-formamide; compound with acetic acid (350 mg, 1.61 mmol), 2,4-dichloro-pyrimidine (265 mg, 1.78 mmol) and ethyl-diisopropyl-amine (848 mg, 6.56 mmol) in 20 ml of ethanol were heated under reflux for 5 hours. The mixture was evaporated and the residue dissolved in water and extracted with ethyl acetate. The organic layer was dried with MgSO4 and evaporated.
Name
N-(1-Piperidin-4-yl-ethyl)-formamide; compound with acetic acid
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
265 mg
Type
reactant
Reaction Step One
Quantity
848 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[NH:5]1[CH2:10][CH2:9][CH:8]([CH:11]([NH:13][CH:14]=[O:15])[CH3:12])[CH2:7][CH2:6]1.ClC1N=C(Cl)C=CN=1.C(N(C(C)C)C(C)C)C>C(O)C>[N:5]1[CH:10]=[CH:9][C:8]([CH:11]([NH:13][CH:14]=[O:15])[CH3:12])=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
N-(1-Piperidin-4-yl-ethyl)-formamide; compound with acetic acid
Quantity
350 mg
Type
reactant
Smiles
C(C)(=O)O.N1CCC(CC1)C(C)NC=O
Name
Quantity
265 mg
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
848 mg
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
Smiles
N1=CC=C(C=C1)C(C)NC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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